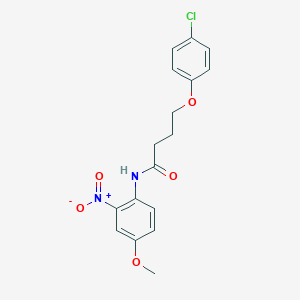
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-chlorophenoxy group and a 4-methoxy-2-nitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves the following steps:
Formation of the 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent.
Attachment of the butanamide backbone: The 4-chlorophenoxy group is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide structure.
Introduction of the 4-methoxy-2-nitrophenyl group: This step involves the nitration of a methoxy-substituted benzene ring followed by its attachment to the butanamide backbone through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxide derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenoxy group can participate in binding interactions with proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(4-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is unique due to the presence of both the nitro and methoxy groups, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups can lead to unique properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-24-14-8-9-15(16(11-14)20(22)23)19-17(21)3-2-10-25-13-6-4-12(18)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZCLEYVUSKLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
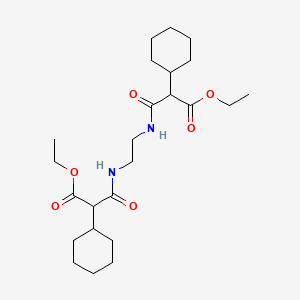
![4-(2-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5084972.png)
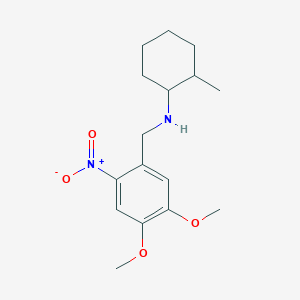
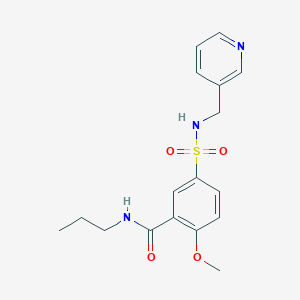
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B5085006.png)
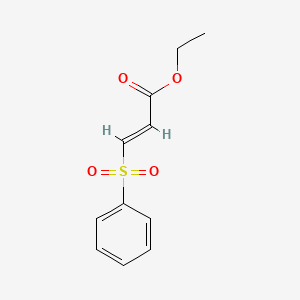
![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
